

Application Note: Synthesis of 2-(Cyclopropylmethyl)cyclohexan-1-one via Enolate Alkylation

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Compound of Interest

Compound Name:	2-(Cyclopropylmethyl)cyclohexan-1-one
CAS No.:	1512071-38-3
Cat. No.:	B1470488

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Abstract

This application note provides a comprehensive guide for the synthesis of **2-(cyclopropylmethyl)cyclohexan-1-one**, a valuable building block in medicinal chemistry and materials science. The protocol details the kinetically controlled α -alkylation of cyclohexanone, a foundational carbon-carbon bond-forming reaction.[1][2] By employing a strong, sterically hindered base, lithium diisopropylamide (LDA), we can selectively generate the less substituted enolate, directing the alkylation to the desired position.[3] This document outlines the theoretical underpinnings, a detailed experimental protocol, safety considerations, and expected outcomes.

Introduction: The Significance of α -Alkylation

The alkylation of carbonyl compounds at the α -position is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures.[2][4] This transformation proceeds through the formation of a nucleophilic enolate intermediate, which

then undergoes a substitution reaction with an electrophile, typically an alkyl halide.[4][5][6] The regioselectivity of this reaction, particularly with unsymmetrical ketones like cyclohexanone, is a critical consideration. The formation of either the kinetic or thermodynamic enolate can be controlled by the choice of base, solvent, and temperature.[7]

Kinetic vs. Thermodynamic Control:

- **Kinetic Enolate:** Formed faster and is generally less stable. Its formation is favored by strong, bulky bases at low temperatures.[3][8] The kinetic enolate of cyclohexanone is the less substituted one.
- **Thermodynamic Enolate:** More stable and its formation is favored under equilibrium conditions, typically with a weaker base at higher temperatures.[9] The thermodynamic enolate of cyclohexanone is the more substituted one.

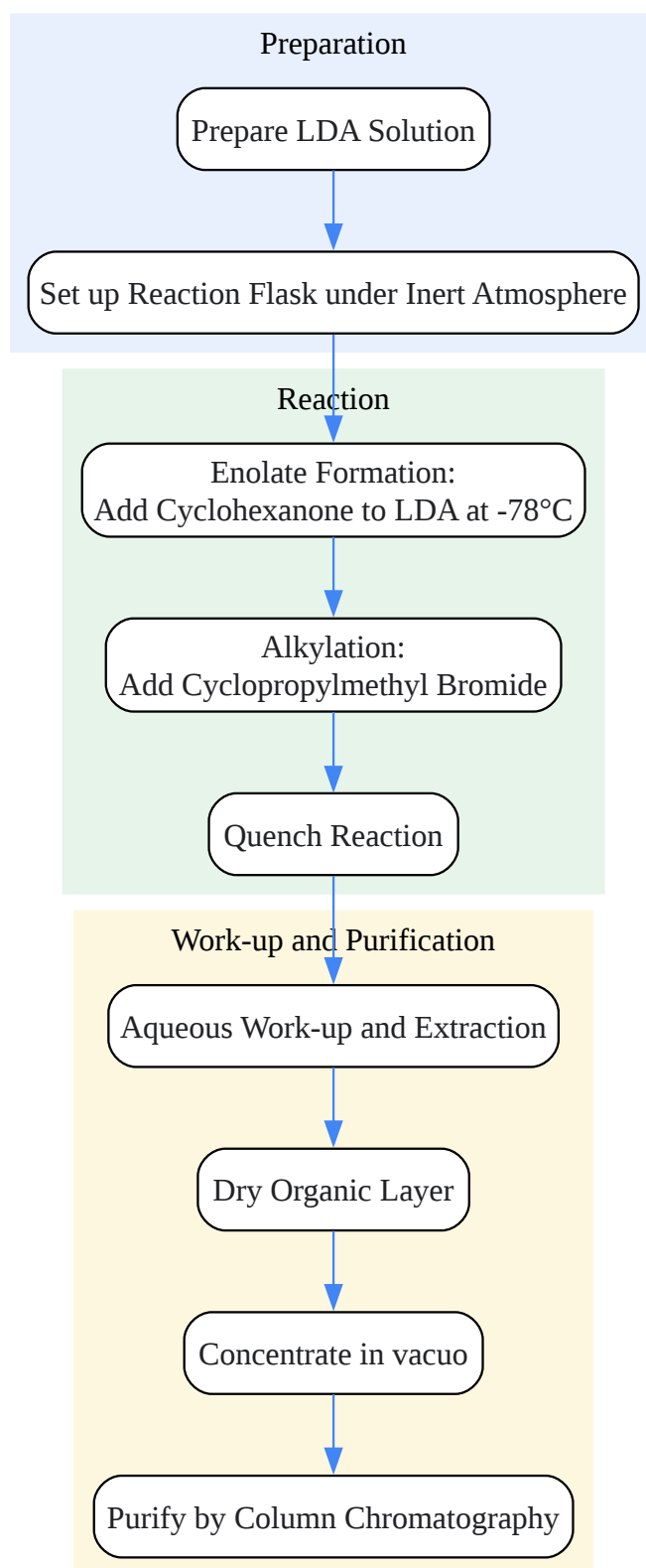
This protocol focuses on the kinetically controlled synthesis to achieve mono-alkylation at the less hindered α -carbon of cyclohexanone.

Reaction Mechanism and Workflow

The synthesis of **2-(cyclopropylmethyl)cyclohexan-1-one** proceeds in two primary steps:

- **Enolate Formation:** Cyclohexanone is deprotonated at the α -carbon by the strong, non-nucleophilic base, lithium diisopropylamide (LDA), to form the lithium enolate. The use of a bulky base like LDA at low temperatures (-78 °C) favors the formation of the kinetic enolate. [3][10]
- **Nucleophilic Attack (Alkylation):** The nucleophilic enolate then attacks the electrophilic carbon of cyclopropylmethyl bromide in an SN2 reaction, displacing the bromide ion and forming the desired C-C bond.[5][7]

The overall workflow for this synthesis is depicted below:



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Caption: Experimental workflow for the synthesis of **2-(cyclopropylmethyl)cyclohexan-1-one**.

Detailed Experimental Protocol

3.1. Materials and Reagents

Reagent/Material	Grade	Supplier	CAS Number	Notes
Diisopropylamine	Anhydrous, ≥99.5%	Sigma-Aldrich	108-18-9	Store under nitrogen.
n-Butyllithium	2.5 M in hexanes	Sigma-Aldrich	109-72-8	Highly pyrophoric.
Tetrahydrofuran (THF)	Anhydrous, ≥99.9%, inhibitor-free	Sigma-Aldrich	109-99-9	Freshly distilled from sodium/benzophenone.
Cyclohexanone	≥99.8%, anhydrous	Sigma-Aldrich	108-94-1	
Cyclopropylmethyl bromide	98%	AK Scientific, Inc.	7051-34-5	Handle with care. [11]
Saturated aqueous NH ₄ Cl				
Saturated aqueous NaCl (Brine)				
Anhydrous Magnesium Sulfate (MgSO ₄)				
Diethyl Ether	Anhydrous			
Silica Gel	230-400 mesh	For column chromatography.		
Hexane	ACS Grade	For column chromatography.		
Ethyl Acetate	ACS Grade	For column chromatography.		

3.2. Equipment

- Three-necked round-bottom flask, flame-dried
- Magnetic stirrer and stir bar
- Septa
- Syringes and needles
- Low-temperature thermometer
- Dry ice/acetone bath
- Nitrogen or Argon gas inlet
- Rotary evaporator
- Glassware for extraction and chromatography

3.3. Step-by-Step Procedure

Part A: Preparation of Lithium Diisopropylamide (LDA) Solution (in situ)

- To a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add anhydrous tetrahydrofuran (THF, 50 mL).
- Cool the flask to $-78\text{ }^{\circ}\text{C}$ using a dry ice/acetone bath.
- Add diisopropylamine (1.1 eq., e.g., 1.54 mL, 11 mmol) to the cooled THF via syringe.
- Slowly add n-butyllithium (1.1 eq., e.g., 4.4 mL of a 2.5 M solution in hexanes, 11 mmol) dropwise to the stirred solution. Caution: n-Butyllithium is pyrophoric.
- Stir the resulting colorless to pale yellow solution at $-78\text{ }^{\circ}\text{C}$ for 30 minutes to ensure complete formation of LDA.

Part B: Synthesis of **2-(Cyclopropylmethyl)cyclohexan-1-one**

- While maintaining the temperature of the LDA solution at $-78\text{ }^{\circ}\text{C}$, add cyclohexanone (1.0 eq., e.g., 1.03 mL, 10 mmol) dropwise via syringe over 5 minutes.
- Stir the reaction mixture at $-78\text{ }^{\circ}\text{C}$ for 1 hour to allow for complete enolate formation.
- Add cyclopropylmethyl bromide (1.2 eq., e.g., 1.16 mL, 12 mmol) dropwise to the enolate solution.
- Allow the reaction mixture to stir at $-78\text{ }^{\circ}\text{C}$ for 2 hours, then gradually warm to room temperature and stir overnight.
- Cool the reaction mixture to $0\text{ }^{\circ}\text{C}$ in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
- Transfer the mixture to a separatory funnel and add diethyl ether (50 mL).
- Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel (e.g., 95:5 hexane:ethyl acetate) to afford the pure **2-(cyclopropylmethyl)cyclohexan-1-one**.

Safety and Handling Precautions

- n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere and use proper personal protective equipment (PPE), including flame-resistant lab coat, safety glasses, and gloves.
- Cyclopropylmethyl bromide: A lachrymator and should be handled in a well-ventilated fume hood.^[12] Avoid contact with skin and eyes.^[11]
- Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled solvent.
- Low Temperatures: Use appropriate cryogenic gloves when handling dry ice.

Characterization and Expected Results

The final product, **2-(cyclopropylmethyl)cyclohexan-1-one**, is expected to be a colorless oil.

Property	Expected Value
Molecular Formula	C10H16O
Molecular Weight	152.23 g/mol [13]
Appearance	Colorless oil
Expected Yield	70-85%
Boiling Point	~106 °C[14]

Spectroscopic Data:

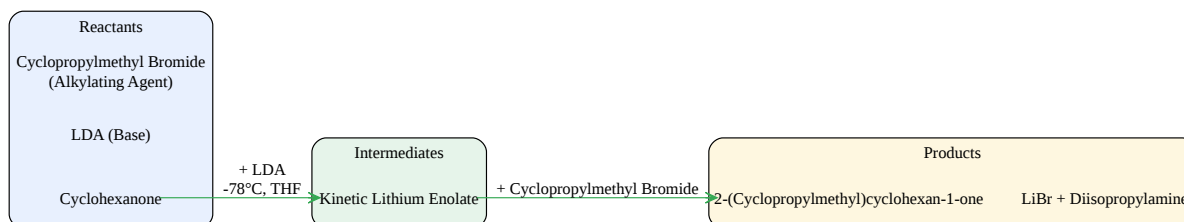
- ¹H NMR (CDCl₃): The spectrum should show characteristic peaks for the cyclopropyl protons (multiplets between 0.0-0.8 ppm), the methine proton alpha to the carbonyl (a multiplet), and the cyclohexanone ring protons.
- ¹³C NMR (CDCl₃): The spectrum will show a characteristic peak for the carbonyl carbon (around 210 ppm) and peaks for the carbons of the cyclopropyl and cyclohexyl rings.
- IR (neat): A strong absorption band around 1710 cm⁻¹ corresponding to the C=O stretch of the ketone is expected.
- Mass Spectrometry (EI): The mass spectrum should show the molecular ion peak (M⁺) at m/z = 152.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low Yield	Incomplete enolate formation	Ensure LDA is freshly prepared and the reaction is kept at -78 °C during addition.
Poor quality of alkylating agent	Use freshly distilled or purchased cyclopropylmethyl bromide.	
Reaction did not go to completion	Allow the reaction to stir for a longer period at room temperature.	
Formation of Dialkylated Product	Use of a weaker base or higher temperature	Strictly adhere to the use of LDA at -78 °C to favor kinetic control.[3]
Recovery of Starting Material	Inefficient alkylation	Ensure the cyclopropylmethyl bromide is added slowly and the reaction is stirred adequately.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of **2-(cyclopropylmethyl)cyclohexan-1-one** via kinetically controlled enolate alkylation. By carefully controlling the reaction conditions, specifically the use of LDA at low temperatures, high yields of the desired mono-alkylated product can be achieved. This method is a valuable tool for researchers in organic synthesis and drug discovery.



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Caption: Reaction scheme for the synthesis of **2-(cyclopropylmethyl)cyclohexan-1-one**.

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